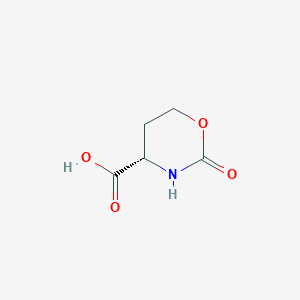

(S)-2-oxo-1,3-oxazinane-4-carboxylic acid

Overview

Description

The description of a chemical compound typically includes its molecular formula, IUPAC name, and structural formula. It may also include information about its natural occurrence or synthesis .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, acidity or basicity, optical activity, etc .Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines and related compounds, including (S)-2-oxo-1,3-oxazinane-4-carboxylic acid derivatives, have been synthesized through the dehydration of dihydro-oxazines. These derivatives serve as chiral synthons in various chemical reactions, indicating their significance in the field of organic synthesis (Sainsbury, 1991).

Biocatalyst Inhibition and Biorenewable Chemicals

Carboxylic acids, structurally related to (S)-2-oxo-1,3-oxazinane-4-carboxylic acid, have been shown to inhibit microbial growth at concentrations below desired yields, emphasizing the challenge in fermentative production of biorenewable chemicals. Understanding these inhibitory mechanisms is crucial for developing microbial strains with enhanced tolerance and industrial performance (Jarboe et al., 2013).

Liquid-Liquid Extraction and Solvent Development

The extraction of carboxylic acids from aqueous streams is pivotal for the production of bio-based plastics. Solvent development for the liquid-liquid extraction (LLX) of carboxylic acids has seen significant advancements, with the exploration of ionic liquids and improved traditional solvent systems. These developments are critical for the economic feasibility of carboxylic acid recovery processes (Sprakel & Schuur, 2019).

Peptide Studies and Spin Labeling

The spin label amino acid TOAC, structurally similar to (S)-2-oxo-1,3-oxazinane-4-carboxylic acid, has been incorporated into peptides for analyzing backbone dynamics and secondary structure using EPR spectroscopy among other techniques. This highlights the utility of such compounds in studying peptide behavior and interactions (Schreier et al., 2012).

Atmospheric Chemistry and Aerosol Studies

Dicarboxylic acids and related compounds play a significant role in atmospheric aerosols, influencing their molecular distributions, sources, and formation pathways. Understanding these compounds' behavior in the atmosphere is crucial for assessing their impact on climate regulation and air quality (Kawamura & Bikkina, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4S)-2-oxo-1,3-oxazinane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPSPESEXGPUGH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-oxo-1,3-oxazinane-4-carboxylic acid | |

CAS RN |

1009120-00-6 | |

| Record name | (4S)-2-oxo-1,3-oxazinane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

![(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol](/img/no-structure.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)

![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801333.png)